N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a phthalazinone core linked to a 2-(o-tolyloxy)acetamide moiety via a methyl bridge. The phthalazinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to interact with biological targets such as kinases and DNA topoisomerases .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-2-5-9-16(12)24-11-17(22)19-10-15-13-7-3-4-8-14(13)18(23)21-20-15/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRZRDQOCIMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-oxo-3H-phthalazin-1-ylmethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Phthalazinone Cores
(a) Oxadiazol-Phthalazinone Derivatives ()
Compounds such as 4b , 4c , and 4d share the 4-oxo-3,4-dihydrophthalazin-1-yl group but incorporate 1,3,4-oxadiazole and thioacetamide linkages. Key differences include:
- Substituents : Sulfamoylphenyl (4b), p-tolyl (4c), and 4-chlorophenyl (4d) groups on the acetamide.
- Physical Properties : High melting points (>200°C), indicating thermal stability. For example, 4b melts >300°C, while 4d melts at 206–208°C .
- Synthesis : Prepared via condensation reactions in dioxane with amines, followed by recrystallization .
(b) Fluorinated Phthalazinone Derivatives ()
Compounds A22 , A23 , and B2–B5 feature fluorinated benzyl or hydrazide groups. For example:
- A22 includes a difluorocyclohexane-carbonyl-piperazinyl group (MW: 499.23 g/mol).
- B2–B5 vary in alkyl chain length (propyl to pentyl), with molecular weights ranging from 355.16 to 383.19 g/mol .
- Key Contrast: Fluorine atoms likely enhance metabolic stability and binding affinity compared to the non-fluorinated o-tolyloxy group in the target compound.
(c) Chlorobenzyl-Phthalazinone Analog ()
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (MW: 403.90 g/mol) substitutes the o-tolyloxy group with a chlorobenzyl moiety.
Analogues with Shared Acetamide Substituents
(a) N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-(o-tolyloxy)acetamide ()
This compound shares the 2-(o-tolyloxy)acetamide moiety but replaces the phthalazinone core with a 4-methylpiperazinylphenyl group. The piperazine ring introduces basicity and solubility, which may improve pharmacokinetic profiles compared to the phthalazinone-based target compound .
(b) Thioacetamide-Quinazolinone Derivatives ()
Compounds 5–10 feature a quinazolinone core with thioacetamide linkages and sulfamoylphenyl substituents. For example:
Comparative Data Table
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